molecular formula C8H11NO2S B14337186 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 110124-19-1

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one

Katalognummer: B14337186
CAS-Nummer: 110124-19-1
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: BCMWSTWOYRUTAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is a heterocyclic compound that features a thiazolidinone ring substituted with a butenoyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one typically involves the reaction of 4-methyl-1,3-thiazolidin-2-one with but-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted thiazolidinones.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1,3-thiazolidin-2-one: Lacks the butenoyl group but shares the thiazolidinone core.

    5-(But-2-enoyl)-1,3-thiazolidin-2-one: Similar structure but without the methyl group.

Uniqueness

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is unique due to the presence of both the butenoyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications compared to its analogs.

Eigenschaften

CAS-Nummer

110124-19-1

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

5-but-2-enoyl-4-methyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C8H11NO2S/c1-3-4-6(10)7-5(2)9-8(11)12-7/h3-5,7H,1-2H3,(H,9,11)

InChI-Schlüssel

BCMWSTWOYRUTAS-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)C1C(NC(=O)S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.